molecular formula C28H22O6 B12814510 2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one

2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one

Cat. No.: B12814510
M. Wt: 454.5 g/mol
InChI Key: LRBJGXHSHSOQHD-UHFFFAOYSA-N
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Description

2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen-6-one family This compound is characterized by its unique structure, which includes benzyloxy, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one typically involves a multi-step process. One efficient method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . The reaction conditions are generally mild, and the process can be completed in a one-pot synthesis, making it highly efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

7-hydroxy-9-methoxy-2,3-bis(phenylmethoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C28H22O6/c1-31-20-12-22-21-14-25(32-16-18-8-4-2-5-9-18)26(33-17-19-10-6-3-7-11-19)15-24(21)34-28(30)27(22)23(29)13-20/h2-15,29H,16-17H2,1H3

InChI Key

LRBJGXHSHSOQHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)OC3=CC(=C(C=C32)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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